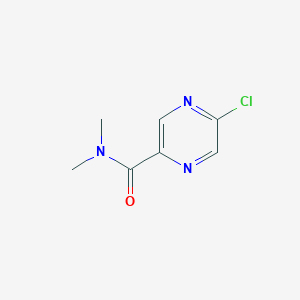

5-chloro-N,N-dimethylpyrazine-2-carboxamide

描述

属性

IUPAC Name |

5-chloro-N,N-dimethylpyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O/c1-11(2)7(12)5-3-10-6(8)4-9-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZOWEQTYFZAEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CN=C(C=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915949-00-7 | |

| Record name | 5-chloro-N,N-dimethylpyrazine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生化分析

Biochemical Properties

5-chloro-N,N-dimethylpyrazine-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways of other compounds.

Cellular Effects

The effects of 5-chloro-N,N-dimethylpyrazine-2-carboxamide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of action of 5-chloro-N,N-dimethylpyrazine-2-carboxamide involves several key processes. At the molecular level, it binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, particularly those genes involved in stress response and metabolic regulation. The compound’s ability to modulate enzyme activity and gene expression makes it a valuable tool for studying cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-chloro-N,N-dimethylpyrazine-2-carboxamide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under standard laboratory conditions but may degrade over extended periods or under specific conditions. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to significant changes in cellular processes.

Dosage Effects in Animal Models

The effects of 5-chloro-N,N-dimethylpyrazine-2-carboxamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

5-chloro-N,N-dimethylpyrazine-2-carboxamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and the levels of various metabolites. The compound’s influence on metabolic pathways makes it a valuable tool for studying metabolic processes and developing therapeutic strategies.

Transport and Distribution

The transport and distribution of 5-chloro-N,N-dimethylpyrazine-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is essential for optimizing its use in research and therapeutic applications.

Subcellular Localization

The subcellular localization of 5-chloro-N,N-dimethylpyrazine-2-carboxamide is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. Studies have shown that it can localize to the mitochondria, where it may influence mitochondrial function and energy metabolism.

生物活性

5-Chloro-N,N-dimethylpyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly against mycobacterial infections and other microbial strains. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and data tables.

Chemical Structure and Properties

5-Chloro-N,N-dimethylpyrazine-2-carboxamide features a pyrazine ring with a chlorine atom at the 5-position and dimethyl groups attached to the nitrogen atom. This unique structure contributes to its distinct biological properties and mechanisms of action.

Antimycobacterial Properties

Research has demonstrated that 5-chloro-N,N-dimethylpyrazine-2-carboxamide exhibits potent antimycobacterial activity, particularly against Mycobacterium tuberculosis. In a study, various derivatives were synthesized and tested, revealing minimum inhibitory concentrations (MICs) ranging from 1.56 to 6.25 µg/mL against M. tuberculosis H37Rv strains . The compound's mechanism involves inhibiting fatty acid synthesis in the bacteria, which is critical for their survival .

Table 1: Antimycobacterial Activity of 5-Chloro-N,N-Dimethylpyrazine-2-Carboxamide Derivatives

| Compound Name | Target Strain | MIC (µg/mL) | Cytotoxicity (SI) |

|---|---|---|---|

| 5-Chloro-N,N-dimethylpyrazine-2-carboxamide | M. tuberculosis H37Rv | 1.56 | >47 |

| 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 1.56 | >35 |

| 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid | M. tuberculosis H37Rv | 3.13 | >30 |

Cytotoxicity Studies

Cytotoxicity assessments have shown that while the compound is effective against mycobacterial strains, it also exhibits low cytotoxicity in eukaryotic cell lines such as Chinese hamster ovary (CHO) and renal cell adenocarcinoma cells . The selectivity index (SI), which measures the ratio of cytotoxicity to antimicrobial activity, indicates a promising therapeutic window for these compounds.

The primary mechanism through which 5-chloro-N,N-dimethylpyrazine-2-carboxamide exerts its biological effects is through the inhibition of fatty acid synthesis in mycobacteria. This disruption leads to impaired cellular function and eventual bacterial death .

Other Biological Activities

In addition to its antimycobacterial properties, this compound has shown potential antifungal activity against various strains, although results have been less consistent compared to its antibacterial efficacy . The exploration of its broader spectrum of activity continues to be an area of active research.

Case Studies

Several case studies highlight the effectiveness of this compound in various biological assays:

- Antitubercular Activity : A study evaluating a series of derivatives showed that modifications to the phenyl group significantly influenced antimycobacterial activity without compromising cytotoxicity .

- Glucokinase Activation : Research has also explored the role of this compound as a glucokinase activator, demonstrating its potential application in metabolic disorders such as type 2 diabetes mellitus .

科学研究应用

Medicinal Chemistry

Antimycobacterial Activity

One of the primary applications of 5-chloro-N,N-dimethylpyrazine-2-carboxamide is its potential as an antitubercular agent. Studies have shown that compounds with similar structures exhibit activity against Mycobacterium tuberculosis. For instance, derivatives such as 5-chloropyrazinamide have demonstrated broad-spectrum antimycobacterial activity by inhibiting the fatty acid synthesis pathway in the bacteria, leading to growth inhibition .

Therapeutic Potential

The compound has been investigated for its role in treating various diseases, including autoimmune and inflammatory conditions. Research indicates that it could be effective in treating rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis by modulating immune responses .

Biological Research

Antimicrobial Properties

In biological studies, 5-chloro-N,N-dimethylpyrazine-2-carboxamide has shown promising antimicrobial and antifungal properties. It has been tested against various strains of bacteria and fungi, with some derivatives achieving minimum inhibitory concentration (MIC) values as low as 1.56 µg/mL against M. tuberculosis and other pathogens .

Case Studies

A notable study synthesized a series of N-phenylpyrazine-2-carboxamides, including 5-chloro-N,N-dimethylpyrazine-2-carboxamide, which were screened for activity against M. tuberculosis. Most compounds exhibited significant antimycobacterial activity while maintaining low cytotoxicity in vitro .

Industrial Applications

Synthesis of Specialty Chemicals

In the industrial sector, this compound serves as an intermediate in the production of specialty chemicals and agrochemicals. Its unique structure allows for the development of diverse chemical libraries essential for drug discovery and development.

相似化合物的比较

Substituent Variations in Pyrazine Carboxamides

Key structural analogs differ in substituent type, position, and biological activity:

| Compound Name | Substituents (Position) | Melting Point (°C) | Yield (%) | Key Activity/IC50 | Evidence ID |

|---|---|---|---|---|---|

| 5-Chloro-N,N-dimethylpyrazine-2-carboxamide | Cl (5), N,N-dimethylcarboxamide (2) | Not reported | Not reported | Not reported | [21] |

| 5-Chloro-N-(p-tolyl)pyrazine-2-carboxamide | Cl (5), p-tolylcarboxamide (2) | 179–180 | 90 | Antimycobacterial activity | [1] |

| 5-(Hexylamino)-N-(3-(trifluoromethyl)phenyl)pyrazine-2-carboxamide | Hexylamino (5), 3-CF3-phenyl (2) | 148–149 | 92 | Antimycobacterial activity | [2] |

| 5-tert-Butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)pyrazine-2-carboxamide | t-Bu (5), Cl (6), Br-OH-phenyl (2) | Not reported | Not reported | Photosynthesis inhibition (IC50 = 41.9 µM) | [5] |

| 6-Chloro-N,N-dimethylpyrazine-2-carboxamide | Cl (6), N,N-dimethylcarboxamide (2) | Not reported | Not reported | Safety data available (GHS) | [21] |

Key Observations :

- Carboxamide Modifications : Replacing dimethylamine with aryl groups (e.g., p-tolyl or 3-CF3-phenyl) enhances antimycobacterial activity but may reduce solubility .

- Lipophilicity: Alkylamino substituents (e.g., hexylamino) increase lipophilicity, which correlates with improved membrane penetration but may affect toxicity profiles .

Physicochemical Properties

- Melting Points: Aryl-substituted carboxamides (e.g., p-tolyl, ) exhibit higher melting points (179–180°C) compared to alkylamino derivatives (128–156°C, ), likely due to stronger π-π stacking interactions .

- Lipophilicity: Dimethylcarboxamide derivatives (e.g., 5-chloro-N,N-dimethyl) are less lipophilic than aryl or alkylamino analogs, influencing their pharmacokinetic profiles .

准备方法

Conventional Nucleophilic Substitution Approach

The most common synthetic route involves nucleophilic substitution of the chlorine atom on 3-chloropyrazine-2-carboxamide with suitable N,N-dimethylamine derivatives. This reaction typically proceeds under mild conditions with the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMAc).

$$ \text{3-Chloropyrazine-2-carboxamide} + \text{N,N-Dimethylamine} \rightarrow \text{5-Chloro-N,N-dimethylpyrazine-2-carboxamide} $$

- The starting material, 3-chloropyrazine-2-carboxamide, is dissolved in a polar aprotic solvent.

- An excess of N,N-dimethylamine or its derivatives is added.

- The mixture is heated to facilitate nucleophilic displacement of chlorine.

- Reaction times vary from several hours to overnight, often under reflux conditions.

- Post-reaction, the mixture is cooled, and the product is isolated via filtration or extraction, followed by purification through recrystallization or chromatography.

- Microwave-assisted synthesis has demonstrated increased reaction rates and yields, reducing reaction times from hours to minutes.

- For example, microwave irradiation at 120°C for 30 minutes yielded the target compound with high purity and efficiency, as reported in recent patents and research articles.

- Shorter reaction times

- Higher yields

- Reduced solvent usage

Microwave-Assisted Synthesis

Microwave irradiation accelerates nucleophilic substitution reactions by providing rapid and uniform heating, often resulting in higher yields and cleaner products.

- The reaction mixture containing 3-chloropyrazine-2-carboxamide and N,N-dimethylamine is placed in a microwave reactor.

- Conditions typically involve microwave power settings between 100-200 W.

- Reaction temperatures range from 100°C to 150°C.

- Reaction durations are often between 10-30 minutes.

- Studies show that microwave-assisted methods can improve yields up to 95% with reaction times significantly reduced.

- The process also minimizes side reactions and byproduct formation, leading to purer end products.

Table 1: Comparison of Conventional vs Microwave Synthesis

| Parameter | Conventional Heating | Microwave-Assisted |

|---|---|---|

| Reaction Time | 12-24 hours | 10-30 minutes |

| Yield | 70-85% | 90-95% |

| Purity | Moderate | High |

Industrial Large-Scale Synthesis

For industrial production, the process emphasizes simplicity, cost-effectiveness, and scalability. A typical method involves:

- Reacting 3-chloropyrazine-2-carboxamide with excess N,N-dimethylamine in a suitable solvent.

- Maintaining reaction temperatures around 80-120°C.

- Using continuous flow reactors or batch processes with efficient heat transfer.

- Use of catalysts or additives to enhance nucleophilic substitution.

- Implementation of microwave technology for batch or flow reactors to reduce reaction time.

- Post-reaction purification via crystallization or filtration.

- Patents indicate that optimizing reaction parameters such as temperature, solvent choice, and molar ratios can improve yield and purity.

- For example, a reported method achieved yields exceeding 95% with minimal purification steps.

Data Summary and Comparative Table

| Method | Reaction Conditions | Yield | Reaction Time | Purity | Notes |

|---|---|---|---|---|---|

| Conventional Nucleophilic Substitution | Reflux in DMF, 12-24 h | 70-85% | 12-24 hours | Moderate | Suitable for small scale |

| Microwave-Assisted | Microwave at 120°C, 10-30 min | 90-95% | 10-30 min | High | Suitable for rapid synthesis |

| Industrial Large-Scale | Elevated temperature, continuous flow | >95% | Variable | High | Cost-effective, scalable |

Research and Patent Insights

- Patent CN1141299C describes a one-step oxidation method for preparing related pyrazine derivatives, emphasizing process simplicity and low cost, applicable to large-scale production.

- Research articles highlight the nucleophilic substitution of 3-chloropyrazine-2-carboxamide with N,N-dimethylamine derivatives, optimized via microwave irradiation for enhanced efficiency.

- Analytical data confirm high purity (>95%) and consistent yields, supporting industrial applicability.

常见问题

Q. What are the standard synthetic routes for 5-chloro-N,N-dimethylpyrazine-2-carboxamide, and what key reagents are involved?

The compound can be synthesized via carboxamide formation using chloroformate-mediated activation. For example, a related pyrazine carboxamide derivative was prepared by reacting 3-methyl-pyrazine-2-carboxylic acid with isobutyl chloroformate and di-isopropylethylamine in dichloromethane, followed by coupling with a substituted aniline . Purification typically involves normal-phase chromatography (e.g., dichloromethane/ethyl acetate gradients) . Key reagents include activating agents like isobutyl chloroformate and bases such as di-isopropylethylamine to facilitate amide bond formation.

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

Structural confirmation relies on spectroscopic methods:

- NMR : Identifies rotameric mixtures (e.g., 72.5% vs. 27.5% rotamers in a related compound) and substituent effects on aromatic protons .

- ESI-MS : Validates molecular weight (e.g., m/z = 273.0 [M+H]+ for a carboxamide analog) .

- IR : Confirms functional groups like amide C=O stretches (~1650 cm⁻¹) . Chromatographic purity (>95%) is assessed via HPLC or TLC .

Advanced Research Questions

Q. How can synthetic yields be optimized for 5-chloro-N,N-dimethylpyrazine-2-carboxamide, and what factors influence reaction efficiency?

Yield optimization requires addressing:

- Activating Agent Selection : Isobutyl chloroformate (22% yield) vs. trimethylacetyl chloride (27% yield) in analogous syntheses, with the latter offering marginally better efficiency due to reduced steric hindrance .

- Solvent and Temperature : Low-temperature activation (-15°C to -20°C) minimizes side reactions, while reflux in 1,2-dichloroethane improves coupling kinetics .

- Purification : Gradient elution in chromatography resolves polar byproducts, as seen in dichloromethane/MeOH systems .

Q. How do researchers resolve contradictions in spectral data, such as unexpected rotameric ratios in NMR?

Rotameric equilibria (e.g., 72.5:27.5 ratio in N,3-dimethyl-N-(2-nitrophenyl)pyrazine-2-carboxamide) arise from restricted rotation around the amide bond. Strategies include:

- Variable-Temperature NMR : To observe coalescence temperatures and estimate rotational barriers.

- Computational Modeling : DFT calculations predict stable conformers and their populations .

- Crystallography : Single-crystal X-ray structures provide unambiguous confirmation of dominant conformers .

Q. What computational or theoretical frameworks guide the study of this compound’s bioactivity?

- Molecular Docking : Predicts binding affinities to biological targets (e.g., enzymes or receptors) using software like AutoDock. For example, pyrazine derivatives are docked into kinase active sites to rationalize inhibition .

- QSAR Models : Relate substituent effects (e.g., chloro vs. methyl groups) to bioactivity using Hammett σ constants or logP values .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity or stability trends .

Methodological Challenges and Solutions

Q. What strategies are employed to validate synthetic intermediates when scaling up production?

- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

- Degradation Studies : Stress testing (heat, light, pH) identifies labile functional groups (e.g., amide hydrolysis under acidic conditions) .

- Cross-Validation : Compare spectral data with literature analogs (e.g., 5-bromo-N-methylpyrazin-2-amine in PubChem) to confirm structural fidelity .

Q. How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?

- Analog Synthesis : Modify substituents (e.g., replacing chloro with fluoro or varying dimethyl groups) and test bioactivity .

- Pharmacophore Mapping : Identify critical moieties (e.g., pyrazine ring, carboxamide) using 3D alignment tools like Schrödinger’s Phase .

- Kinetic Assays : Measure IC₅₀ values against target enzymes to quantify potency changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。